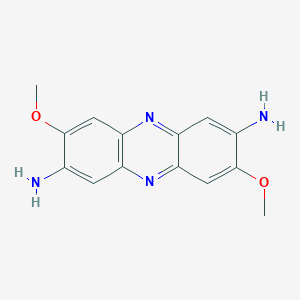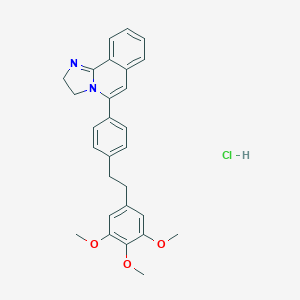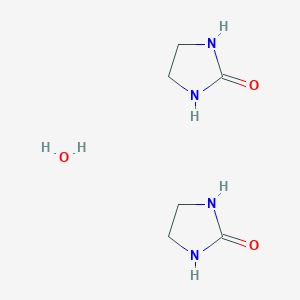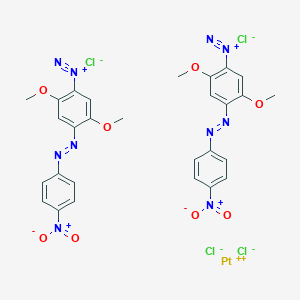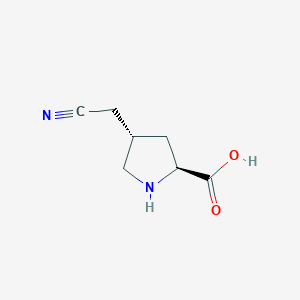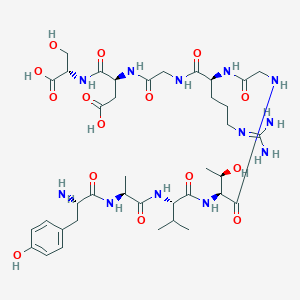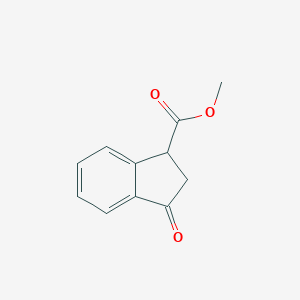
Methyl 3-oxo-2,3-dihydro-1H-indene-1-carboxylate
Overview
Description
Synthesis Analysis
The synthesis of indene derivatives, such as methyl 3-oxo-2,3-dihydro-1H-indene-1-carboxylate, can involve several innovative methods. For instance, a method has been developed for synthesizing 3-substituted-1H-indenes through the reaction of o-(β-magnesioalkyl)phenylmagnesium dihalides with carboxylate esters, followed by dehydration of the intermediate 1-substituted-1-indanols. This process achieves overall yields ranging from 45 to 95% (Baker et al., 2002). Additionally, the direct palladium iodide catalyzed oxidative carbonylation has been applied to synthesize furan and dihydrofuran esters, demonstrating the versatility of palladium-catalyzed reactions in synthesizing complex organic structures (Gabriele et al., 2012).
Molecular Structure Analysis
The molecular structure of methyl 3-oxo-2,3-dihydro-1H-indene-1-carboxylate derivatives has been elucidated through various techniques, including X-ray diffraction, demonstrating their complex geometrical arrangements and the influence of substituents on their spatial configuration. For instance, a study on a related structure, methyl 1-isopropenyl-5a,5b,8,8,11a-pentamethyl-9-oxo-10-[(E)-1-phenylmethylidene]perhydrocyclopent[a]chrysene-3a-carboxylate, provides insights into the intricate molecular geometry of such compounds (Kazakova et al., 2010).
Chemical Reactions and Properties
Methyl 3-oxo-2,3-dihydro-1H-indene-1-carboxylate undergoes various chemical reactions, illustrating its reactivity and potential as a precursor for further chemical transformations. For example, its analogues have been synthesized from 3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid through bromination and subsequent dehydrobromination processes, achieving a yield of 97% (Yang Li-jian, 2013).
Scientific Research Applications
-
Antileishmanial Efficacy
- Field: Medical Science
- Application: A series of uniquely functionalized 2,3,-dihydro-1H-pyyrolo [3,4-b]quinolin-1-one derivatives were synthesized and evaluated for antileishmanial efficacy against visceral leishmaniasis (VL) .
- Method: The compounds were synthesized in one to two steps by utilizing a post-Ugi modification strategy .
- Results: The results of the study are not explicitly mentioned in the source .
-
Antibacterial Activity
- Field: Medical Science
- Application: The solutions were irradiated at 365 nm for 10 min preceding to adding the cell suspension to determine the antibacterial activity .
- Method: The method involves irradiating the solutions at 365 nm for 10 minutes before adding the cell suspension .
- Results: The results of the study are not explicitly mentioned in the source .
-
Biosensing, Bioactivity, Bioimaging
- Field: Biotechnology
- Application: Indane-1,3-dione is a versatile building block used in numerous applications ranging from biosensing, bioactivity, bioimaging to electronics or photopolymerization .
- Method: The method involves different chemical reactions enabling access to this scaffold but also to the most common derivatives of indane-1,3-dione .
- Results: The results of the study are not explicitly mentioned in the source .
-
Organic Synthesis
- Field: Organic Chemistry
- Application: This compound is widely used in the field of organic synthesis, often serving as an intermediate or reaction reagent .
- Method: The specific methods of application or experimental procedures are not explicitly mentioned in the source .
- Results: The results or outcomes obtained are not explicitly mentioned in the source .
-
Synthesis of Coordination Compounds
- Field: Inorganic Chemistry
- Application: It can also be used in research fields, such as the synthesis of coordination compounds .
- Method: The specific methods of application or experimental procedures are not explicitly mentioned in the source .
- Results: The results or outcomes obtained are not explicitly mentioned in the source .
-
Electronics or Photopolymerization
- Field: Material Science
- Application: Indane-1,3-dione, a similar compound, is a versatile building block used in numerous applications ranging from biosensing, bioactivity, bioimaging to electronics or photopolymerization .
- Method: The method involves different chemical reactions enabling access to this scaffold but also to the most common derivatives of indane-1,3-dione .
- Results: The results of the study are not explicitly mentioned in the source .
Safety And Hazards
The safety information for “Methyl 3-oxo-2,3-dihydro-1H-indene-1-carboxylate” indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
methyl 3-oxo-1,2-dihydroindene-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3/c1-14-11(13)9-6-10(12)8-5-3-2-4-7(8)9/h2-5,9H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFFSDUMJDBSQKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(=O)C2=CC=CC=C12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20372958 | |
| Record name | Methyl 3-oxo-indan-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20372958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-oxo-2,3-dihydro-1H-indene-1-carboxylate | |
CAS RN |
29427-70-1 | |
| Record name | Methyl 2,3-dihydro-3-oxo-1H-indene-1-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29427-70-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3-oxo-indan-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20372958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

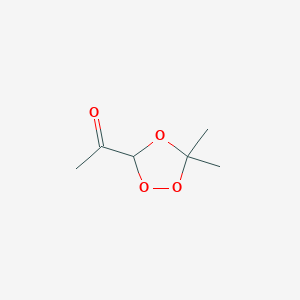
acetate](/img/structure/B56186.png)

![2,6-Bis[(dimethylamino)methyl]pyridin-3-ol](/img/structure/B56189.png)
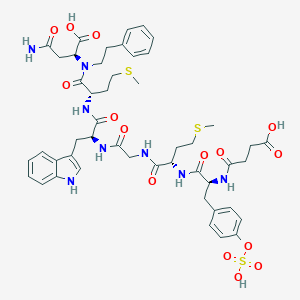

![2,9-Diazapentacyclo[8.4.0.03,8.04,6.05,7]tetradeca-1(14),2,8,10,12-pentaene](/img/structure/B56194.png)
![(1R,2R,4R,5R)-3,8-dioxatricyclo[3.2.1.02,4]octan-6-one](/img/structure/B56195.png)
